Mutolide

Description

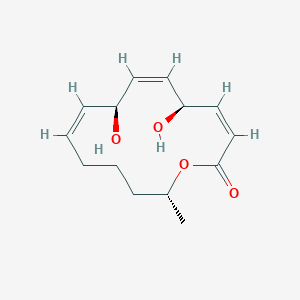

Mutolide is a 14-membered macrolide first isolated from a UV-induced mutant strain of the fungus F-24′707 (later identified as Lepidosphaeria sp. PM0651419) . Its structure was elucidated through extensive spectroscopic analyses, including $ ^1H $-NMR, $ ^{13}C $-NMR, and IR spectroscopy, confirming a macrocyclic lactone core with hydroxyl and ketone functional groups . Physically, Mutolide is soluble in methanol and acetone, insoluble in n-hexane and water, and has a melting point of 168°C .

Mutolide exhibits potent anti-inflammatory activity, primarily through the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-15. In LPS-stimulated THP-1 cells, it demonstrated dose-dependent suppression of TNF-α (IC${50}$ = 1.27 ± 0.06 µM) and IL-6 (IC${50}$ = 1.07 ± 0.02 µM) without significant cytotoxicity (CC${50}$ = 32.16 ± 1.53 µM) . Additionally, Mutolide selectively inhibited IL-17 secretion (IC${50}$ = 0.63 ± 0.04 µM) in human peripheral blood mononuclear cells (hPBMCs) while showing minimal effects on cell proliferation (IC$_{50}$ = 4.36 ± 1.02 µM), suggesting a targeted mechanism . Its anti-inflammatory action involves blocking NF-κB activation and p65 nuclear translocation, independent of IκB phosphorylation or RORγt modulation .

Properties

IUPAC Name |

(3Z,5S,6Z,8S,9Z,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-11-5-3-2-4-6-12(15)7-8-13(16)9-10-14(17)18-11/h4,6-13,15-16H,2-3,5H2,1H3/b6-4-,8-7-,10-9-/t11-,12+,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAORJUUJHIHDBZ-GLJCHZBLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC(C=CC(C=CC(=O)O1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC/C=C\[C@@H](/C=C\[C@@H](/C=C\C(=O)O1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of mutolide involves the use of acetate and malonate as precursors. The biogenetic origin of the carbon skeleton and hydroxy groups was verified by feeding sodium [1-13C]acetate and 18O2 to growing cultures of the fungus . The structure of mutolide was established through detailed spectroscopic analysis, X-ray analysis, and derivatization .

Industrial Production Methods

Industrial production methods for mutolide are not extensively documented. the use of ultraviolet mutagenesis to induce the production of mutolide in fungal cultures suggests that similar biotechnological approaches could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Mutolide undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to participate in these reactions, which can lead to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving mutolide include oxidizing agents and reducing agents. The specific conditions for these reactions depend on the desired outcome and the nature of the derivatives being synthesized.

Major Products Formed

The major products formed from the reactions of mutolide include various oxidized and reduced derivatives

Scientific Research Applications

Biological Activities

Cytotoxic Activity

Mutolide has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it exhibited an IC50 value of approximately 12 μM against HCT116 colon cancer cells, indicating its potential as an antitumor agent . The compound's ability to inhibit cancer cell proliferation suggests that it could be further developed into a therapeutic agent for treating specific types of cancer.

Inhibition of CFTR-Mediated Chloride Secretion

In addition to its cytotoxic properties, mutolide has been shown to inhibit cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion in human intestinal epithelial cells (T84). The IC50 for this activity was found to be around 1 μM . This property may have implications for the treatment of cystic fibrosis and other diseases characterized by dysregulated chloride transport.

Anti-inflammatory Properties

Research has indicated that mutolide possesses anti-inflammatory effects. It has been isolated from Lepidosphaeria species, where it demonstrated the ability to modulate inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Synthetic Methodologies

The total synthesis of mutolide involves several sophisticated chemical reactions. Key synthetic strategies include:

- Shiina Macrolactonization : This technique is crucial for constructing the 14-membered macrocyclic core of mutolide.

- Wittig or Still-Gennari Olefination : These reactions are employed to form E- or Z-olefins necessary for the compound's structure.

- Selective Reduction of Propargylic Alcohols : This step is vital for achieving the desired stereochemistry in the final product.

- Cross Metathesis : An efficient method used to forge E-olefin formations during synthesis .

The development of these synthetic pathways not only facilitates the production of mutolide but also allows for the creation of analogs that may possess enhanced biological activities.

Case Studies and Research Findings

Several studies have explored the applications and effects of mutolide in detail:

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic activity of mutolide and its analogs against multiple human cancer cell lines. The findings highlighted its selective potency against colon cancer cells, providing a basis for further investigation into its mechanisms of action and therapeutic potential .

- Impact on CFTR Function : Research focused on the inhibitory effects of mutolide on CFTR-mediated chloride secretion, which could lead to advancements in treatments for cystic fibrosis. The study emphasized the importance of understanding how mutolide interacts with cellular pathways involved in chloride transport .

- Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory properties of mutolide derived from fungal sources. The results indicated a significant reduction in pro-inflammatory cytokine production, suggesting that mutolide could be utilized in therapies aimed at controlling inflammation .

Summary Table of Applications

Mechanism of Action

Mutolide exerts its effects primarily through the inhibition of nuclear factor kappa B activation and translocation from the cytoplasm into the nucleus . This inhibition prevents the transcription of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, mutolide does not significantly affect the activity of p38 mitogen-activated protein kinase, a serine/threonine kinase involved in cell cycle proliferation and cytokine secretion .

Comparison with Similar Compounds

Structural and Functional Distinctions

- Macrolides vs. Flavonoids: Mutolide (macrolide) and Ergoflavin (flavonoid) both exhibit anti-inflammatory properties but differ in core structure. Macrolides like Mutolide possess large lactone rings, enabling membrane interaction, whereas flavonoids rely on aromatic systems for redox modulation .

- Biosynthetic Pathways : Mutolide is produced via polyketide synthase (PKS) pathways under UV stress, while Pestalone and Lunalides derive from mixed PKS-NRPS systems in marine bacteria .

Bioactivity Profiles

- Potency : Mutolide’s IC${50}$ values for TNF-α (1.27 µM) and IL-6 (1.07 µM) surpass those of many natural anti-inflammatory agents, such as curcumin (TNF-α IC${50}$ ~10 µM) .

- Mechanistic Uniqueness : Unlike Cladochromes, which act as antioxidants, Mutolide directly targets cytokine signaling pathways, offering specificity for inflammatory diseases .

Biological Activity

Mutolide is a naturally occurring compound primarily isolated from fungi, particularly from species like Penicillium and Aspergillus. This compound has garnered attention for its diverse biological activities, including cytotoxic, anti-inflammatory, and limited antimicrobial effects. This article delves into the biological activity of mutolide, presenting synthesized data, case studies, and research findings.

1. Cytotoxic Activity

Mutolide exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that mutolide showed cytotoxic activity against HCT116 colon cancer cells with an IC50 value of approximately 12 μM . This suggests that mutolide could be a potential candidate for further development in cancer therapeutics.

Table 1: Cytotoxic Activity of Mutolide

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colon) | 12 |

| Other cell lines | Data not specified |

2. Anti-inflammatory Properties

Research has indicated that mutolide possesses anti-inflammatory properties. It has been shown to inhibit inflammatory pathways, which may contribute to its therapeutic potential in treating inflammatory diseases. The specific mechanisms by which mutolide exerts these effects remain an area of ongoing investigation .

3. Antimicrobial Activity

While mutolide has been reported to exhibit weak antibacterial activity, its effectiveness varies significantly depending on the bacterial strain and concentration used. For instance, it demonstrated some activity against certain strains of Staphylococcus aureus, although its overall antibacterial efficacy is considered limited compared to other compounds .

Table 2: Antimicrobial Activity of Mutolide

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Weak |

| Pseudomonas aeruginosa | Not significant |

| Other tested strains | Data not specified |

The mechanisms underlying mutolide's biological activities are still being elucidated. Preliminary studies suggest that its cytotoxic effects may involve the induction of apoptosis in cancer cells and inhibition of specific cellular pathways critical for cell survival and proliferation . Further research is needed to clarify the precise molecular targets of mutolide.

5. Case Studies and Research Findings

Several case studies have evaluated the biological activity of mutolide in various contexts:

- Case Study 1 : A study on the cytotoxic effects of mutolide on HCT116 cells highlighted its potential as an anticancer agent, emphasizing the need for further exploration into its mechanism and analogs for enhanced efficacy .

- Case Study 2 : Research investigating the anti-inflammatory properties of mutolide suggested that it could modulate inflammatory responses, making it a candidate for treating inflammatory disorders .

Q & A

Q. Q. How should conflicting results between in vitro and in vivo models of Mutolide’s efficacy be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.